{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride
Overview
Description
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride is a chemical compound with the molecular formula C12H17N·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the benzoannulene core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Reduction: The benzoannulene core is then subjected to reduction reactions to introduce the tetrahydro functionality. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Amination: The introduction of the methanamine group is achieved through nucleophilic substitution reactions. This step typically involves the reaction of the benzoannulene derivative with a suitable amine under controlled conditions.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the benzoannulene ring or reduce any functional groups present. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzoannulene core. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated benzoannulene derivatives
Substitution: Halogenated, nitrated, or sulfonated benzoannulene derivatives
Scientific Research Applications
Chemistry
In chemistry, {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly in the areas of neuropharmacology and oncology.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for the treatment of diseases.
Industry
In the industrial sector, this compound is explored for its applications in materials science. Its unique properties can be harnessed to develop new materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- {6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanamine hydrochloride
- {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanamine hydrochloride
Uniqueness
{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride is unique due to its specific substitution pattern on the benzoannulene core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAJDSBVBGZIAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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